REACTION_CXSMILES
|
I[C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:12])([CH3:11])[CH2:7][NH:8]2)=[CH:4][CH:3]=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.C1(P(C2CCCCC2)C2(C(C)C)CC(C(C)C)=CC(C(C)C)=C2C2C=CC=CC=2)CCCCC1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O>[CH3:11][C:6]1([CH3:12])[C:5]2[C:9](=[CH:10][C:2]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[CH:3][CH:4]=2)[NH:8][CH2:7]1 |f:3.4,6.7.8.9.10|
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Name
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|
Quantity
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250 mg
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Type
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reactant
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Smiles
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IC1=CC=C2C(CNC2=C1)(C)C
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Name
|
|
Quantity
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0.399 mL
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Type
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reactant
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Smiles
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N1CCOCC1
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Name
|
|
Quantity
|
34.9 mg
|
Type
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reactant
|
Smiles
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C1(CCCCC1)P(C1(C(=C(C=C(C1)C(C)C)C(C)C)C1=CC=CC=C1)C(C)C)C1CCCCC1
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Name
|
|
Quantity
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2 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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33.5 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
|
5.03 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
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Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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C1CCOC1
|
Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The reaction was cooled to rt
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Type
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EXTRACTION
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Details
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extracted with EtOAc (1×150 mL) and DCM (1×150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over magnesium sulfate
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Type
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CUSTOM
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Details
|
the crude product was purified by medium pressure chromatography (silica, 50 to 100% EtOAc:DCM)
|
Name
|
|
Type
|
product
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Smiles
|
CC1(CNC2=CC(=CC=C12)N1CCOCC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |